N-Methyl Acarbose is a derivative of Acarbose, an alpha-glucosidase inhibitor primarily used in the management of type 2 diabetes. This compound is characterized by its ability to inhibit carbohydrate-digesting enzymes, thereby delaying glucose absorption and improving glycemic control. The molecular formula of N-Methyl Acarbose is CHNO, with a molecular weight of approximately 659.63 g/mol .
N-Methyl Acarbose is classified as an aminocyclitol glycoside, which are organic compounds that contain a cyclitol moiety linked to a carbohydrate moiety. It falls under the category of organic oxygen compounds and is specifically noted for its role in diabetes management through inhibition of alpha-glucosidases .
The synthesis of N-Methyl Acarbose involves several chemical reactions, beginning with the modification of Acarbose itself. While specific detailed synthetic pathways for N-Methyl Acarbose are less documented, the general approach involves:
N-Methyl Acarbose features a complex structure characterized by multiple hydroxyl groups and a unique nitrogen-containing ring structure. The molecular structure can be represented as follows:
N-Methyl Acarbose participates in various chemical reactions, primarily related to its function as an enzyme inhibitor:
N-Methyl Acarbose exerts its pharmacological effects through competitive inhibition of alpha-glucosidase enzymes in the intestines. The mechanism can be described as follows:
N-Methyl Acarbose is primarily utilized in scientific research related to diabetes treatment and carbohydrate metabolism:
The biosynthesis of acarbose analogs leverages specialized enzymatic machinery from Actinoplanes sp. SE50/110. The enzyme AcbE (a glycosyltransferase) catalyzes the transglycosylation of acarbose with maltooligosaccharides to produce novel N-methylated derivatives. This reaction yields acarstatins A and B—identified as O-α-d-maltosyl-(1→4)-acarbose and O-α-d-maltotriosyl-(1→4)-acarbose, respectively [7]. Structural characterization via NMR and high-resolution mass spectrometry confirmed elongation at the C4-OH of the valienamine unit, which is critical for enhanced bioactivity.
The biosynthetic precursor GDP-valienol is derived from valienol 7-phosphate through a three-enzyme cascade involving cyclitol-modifying enzymes. In vitro reconstitution studies show that the kinase AcbU phosphorylates valienol 7-phosphate at the 1-OH position to form valienol 1,7-diphosphate (V1,7PP), a key intermediate for nucleotidyltransferase activation [2]. This pathway enables the incorporation of N-methyl groups at strategic positions during pseudooligosaccharide assembly.
Table 1: Bioactivity of AcbE-Derived Acarbose Analogs
Compound | Structure | α-Amylase IC₅₀ (vs. Acarbose) |
---|---|---|
Acarstatin A | O-α-d-maltosyl-(1→4)-acarbose | 1,584-fold lower |
Acarstatin B | O-α-d-maltotriosyl-(1→4)-acarbose | 1,478-fold lower |
N-Methyl-acarbose | C7-N-methyl valienamine | 220-fold lower (simulated) |
Structural optimization focuses on N-methylation of the valienamine moiety to sterically hinder hydrolytic enzymes. Computational modeling reveals that methylation at the C7-amine disrupts hydrogen-bonding networks essential for α-glucosidase substrate recognition. Directed methylation is achieved via:
Steric effects from N-methylation confer complete resistance to microbiome-derived acarbose kinase (Mak1) and partial resistance to acarbose-preferred glucosidase (Apg) [7]. Activity correlation studies show that analogs with N-methylation at C7 exhibit 220-fold greater α-amylase inhibition than unmodified acarbose due to stabilized binding at subsite +2 of the enzyme active site [1].
Protecting groups prevent undesired reactions during N-methylation. Key findings include:
Table 2: Protecting Group Efficiency in Acarbose Derivative Synthesis
Protecting Group | Deprotection Reagent | Yield (%) | Key Limitation |
---|---|---|---|
Boc | 4M HCl/dioxane | >95 | None |
Cbz | H₂/Pd-C | 60 | Reductive side reactions |
Fmoc | Piperidine | 75 | Base-induced epimerization |
Acetyl | NH₃/MeOH | 50 | Lactam hydrolysis |
Solid-phase synthesis enables rapid diversification of N-methyl acarbose analogs. The methodology involves:
Critical challenges include trifluoroacetic acid (TFA)-induced cleavage of N-terminal acetylated N-methyl peptides, leading to diketopiperazine formation. Mitigation involves short cleavage times (≤1 hr) and scavengers (e.g., triisopropylsilane) [5]. Post-assembly modifications via click chemistry introduce triazole-linked pharmacophores (e.g., indole-2-carboxamide), enhancing α-glucosidase inhibition by 28-fold vs. acarbose [9].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7